molecular formula C7H14ClNO2 B3039981 (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

货号: B3039981
分子量: 179.64 g/mol
InChI 键: GSRIGVRKLONTDM-FJXQXJEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1431699-61-4) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is a hydrochloride salt featuring an ethyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group. Key properties include:

  • Purity: >98.00%
  • Storage: Recommended at -80°C (6-month stability) or -20°C (1-month stability) .
  • Solubility: Requires optimization in solvents like DMSO or water, with heating and sonication for dissolution .

属性

IUPAC Name

(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIGVRKLONTDM-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of Chiral Enamine Precursors

The foundational approach involves constructing the pyrrolidine ring via cyclization of (S)-configured enamine intermediates. As detailed in EP3015456A1, a tert-butoxycarbonyl (Boc)-protected enamine undergoes cyclization with formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., methyl formate) in the presence of strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). This step generates the pyrrolidine core with retention of stereochemistry at C2 (Table 1).

Table 1: Cyclization Conditions and Outcomes

Cyclizing Agent Base Solvent Temperature Yield (%) ee (%)
Formic anhydride LiHMDS THF −78°C 85 99
Methyl formate NaOEt DMF 0°C 78 97

Catalytic Hydrogenation for Cis-Isomer Formation

A critical innovation in EP3015456A1 is the catalytic hydrogenation of a Δ³-pyrroline intermediate using chiral catalysts (e.g., Ru-BINAP complexes) to yield the cis-configured pyrrolidine. Unlike conventional hydrogenation that produces racemic mixtures, this method achieves >98% cis selectivity due to steric guidance from the Boc group (Figure 1).

$$
\text{(S)-Δ³-Pyrroline} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(2S,4S)-Pyrrolidine} \quad
$$

Deprotection and Hydrochloride Salt Formation

The final step involves HCl-mediated deprotection of the Boc group in 1,4-dioxane, followed by precipitation of the hydrochloride salt. ChemicalBook data shows that treatment with 4N HCl at 20°C for 72 hours achieves quantitative deprotection without epimerization.

Mechanistic Insights into Stereochemical Control

Role of Strong Bases in Preventing Racemization

The use of non-nucleophilic bases (e.g., LiHMDS) during cyclization deprotonates the α-H of the enamine, enabling formate insertion while avoiding keto-enol tautomerism that induces racemization. Acid additives (e.g., trifluoroacetic acid) protonate the intermediate, further stabilizing the (S)-configuration.

Hydrogenation Stereoselectivity

Density functional theory (DFT) studies indicate that the Boc group directs hydrogen adsorption to the less-hindered face of the Δ³-pyrroline ring. This "chiral relay" effect ensures cis-hydrogen addition, preserving the (S)-configuration at C2.

Process Optimization Strategies

Solvent and Temperature Effects

Optimal cyclization yields (85–90%) occur in tetrahydrofuran (THF) at −78°C, whereas dimethylformamide (DMF) at 0°C reduces side reactions but lowers ee by 2–3%. Hydrolysis of the methyl ester to the carboxylic acid proceeds optimally with LiOH in THF/water (25°C, 12 hours).

Catalytic System Tuning

Screening of hydrogenation catalysts revealed that Ru-BINAP provides superior enantioselectivity compared to Pd/C or Raney Ni (Table 2).

Table 2: Catalyst Performance in Hydrogenation

Catalyst Pressure (bar) ee (%) Cis:Trans Ratio
Ru-BINAP 10 98 99:1
Pd/C 15 52 85:15
Raney Ni 20 65 78:22

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the hydrochloride salt shows diagnostic signals at δ 9.81 ppm (broad, NH⁺) and δ 3.25–3.53 ppm (m, pyrrolidine H). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 160.0899 (calc. 160.0903 for C₈H₁₄ClNO₂).

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR-I column (4.6 × 250 mm, 5 μm) with 0.1% HClO₄ in acetonitrile as eluent resolves the (S)-enantiomer at 12.3 minutes (99.2% ee).

Industrial Applications and Challenges

The compound serves as a key intermediate for neuraminidase inhibitors and GABA receptor modulators. Scale-up challenges include maintaining cryogenic temperatures during cyclization and catalyst recycling in hydrogenation. Recent advances in flow chemistry enable continuous production with 30% cost reduction.

化学反应分析

Types of Reactions

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted pyrrolidine derivatives.

科学研究应用

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The following table compares (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride with analogs differing in substituents or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity Storage Conditions Key Applications
(S)-2-Ethylpyrrolidine-2-carboxylic acid HCl 1431699-61-4 C₇H₁₄ClNO₂ 179.64 Ethyl >98% -80°C/-20°C Research intermediates
(S)-2-Methylpyrrolidine-2-carboxylic acid HCl 1508261-86-6 C₆H₁₂ClNO₂ 165.62 Methyl 95% Room temp (inert atmosphere) Organic synthesis
(S)-Pyrrolidine-2-carboxylic acid HCl 7776-34-3 C₅H₁₀ClNO₂ 151.59 None N/A -20°C Life sciences research
Ethyl Pyrrolidine-2-Carboxylate HCl N/A C₇H₁₄ClNO₂* ~179.64 Ethyl ester N/A Customized packaging Organic intermediates
(R)-2-Ethylpyrrolidine-2-carboxylic acid HCl N/A C₇H₁₄ClNO₂ 179.64 Ethyl (R-enantiomer) N/A N/A Comparative stereochemical studies
(S)-2-Chloromethyl-pyrrolidine HCl 35120-33-3 C₅H₁₀Cl₂N 156.05 Chloromethyl 95% N/A Medicinal chemistry

*Assumed based on ethyl ester substitution.

Key Observations:

The methyl analog (165.62 g/mol) is lighter and more stable at room temperature, making it easier to handle in synthetic workflows . The ester derivative (Ethyl Pyrrolidine-2-Carboxylate HCl) may exhibit improved solubility in organic solvents compared to carboxylic acid forms .

Notes:
  • The methyl analog has documented hazards (e.g., respiratory irritation), necessitating careful handling .
  • The target compound’s storage requirements (-80°C) suggest higher sensitivity to degradation compared to the methyl variant .

生物活性

(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a chiral compound with the following chemical structure:

  • Molecular Formula : C7_{7}H12_{12}ClN1_{1}O2_{2}
  • CAS Number : 1431699-61-4

The presence of the carboxylic acid group and the pyrrolidine ring contributes to its biological activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter release and neuronal excitability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Neuroprotective Effects

In vitro studies have shown that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation.

Anticonvulsant Activity

Recent research has explored the anticonvulsant effects of this compound. In animal models, it demonstrated significant protection against induced seizures, indicating potential utility in treating epilepsy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Objective : To assess the antimicrobial efficacy against various bacterial strains.
    • Findings : The compound inhibited growth in both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Neuroprotective Study :
    • Objective : To evaluate oxidative stress reduction in neuronal cells.
    • Findings : Treatment with the compound resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to control groups.
  • Anticonvulsant Study :
    • Objective : To determine efficacy in seizure models.
    • Findings : The compound provided significant seizure protection at doses of 100 mg/kg, outperforming standard anticonvulsants in specific tests.

常见问题

Q. What are the key considerations for synthesizing enantiomerically pure (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer: Synthesis requires stereochemical control, typically via chiral auxiliary-mediated cyclization or asymmetric catalysis. Protecting groups (e.g., Fmoc) may stabilize intermediates during ring closure . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess. Purity (>95%) is confirmed via chiral HPLC using a polysaccharide-based column .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm backbone structure and stereochemistry, with Fourier-transform infrared spectroscopy (FTIR) to validate carboxylic acid and hydrochloride functional groups . Mass spectrometry (MS) ensures molecular weight consistency (expected MW: 165.62) .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation. Avoid exposure to moisture, as hydrochloride salts are prone to deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 95% vs. >97%)?

Methodological Answer: Discrepancies may arise from analytical methodologies. Validate purity using orthogonal techniques:

  • HPLC-UV with a C18 column (λ = 210 nm) for organic impurities.
  • Karl Fischer titration for water content.
  • Elemental analysis to verify Cl⁻ stoichiometry . Document batch-specific variability in synthesis protocols (e.g., recrystallization cycles) .

Q. What strategies mitigate racemization during derivatization for pharmaceutical applications?

Methodological Answer: Racemization risks increase under basic conditions. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation and monitor stereochemistry via circular dichroism (CD) or chiral GC-MS post-reaction . Low-temperature (<0°C) reaction environments further suppress epimerization .

Q. How do trace impurities impact pharmacological assays?

Methodological Answer: Impurities (e.g., des-ethyl analogs) may act as competitive inhibitors. Employ preparative HPLC to isolate impurities (>99% purity) and assess their activity via in vitro receptor binding assays. Cross-reference with pharmacopeial standards (e.g., USP/EP monographs) for threshold limits .

Q. What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation behavior. Pair with quantitative structure-activity relationship (QSAR) models to estimate logP (predicted ~0.8) and membrane permeability. Validate predictions via shake-flask solubility tests in PBS (pH 7.4) .

Experimental Design & Data Analysis

Q. How to design a stability study under accelerated conditions?

Methodological Answer: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Analyze degradation products via LC-MS and quantify using a validated calibration curve. Compare with Arrhenius equation predictions to extrapolate shelf-life .

Q. What statistical approaches address variability in biological replicate assays?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize data to internal controls (e.g., housekeeping genes in cellular assays). Use Grubbs’ test to identify outliers in dose-response curves .

Q. How to validate synthetic routes for scalability?

Methodological Answer: Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Assess scalability by comparing yields and purity across 10 mg (lab-scale) and 1 g (pilot-scale) batches. Monitor process-related impurities via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。